

Comparative Cross-Reactivity Profiling of 1-(2,4-Difluorophenyl)piperazine and Analogs

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Compound of Interest

Compound Name: 1-(2,4-Difluorophenyl)piperazine

Cat. No.: B037559

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This guide provides a comparative analysis of the cross-reactivity profile of **1-(2,4-Difluorophenyl)piperazine**. Due to the limited publicly available screening data for this specific compound, this guide leverages data from structurally related analogs, including the parent compound **1-Phenylpiperazine** and the well-characterized atypical antipsychotic, Aripiprazole, to provide a contextual understanding of its likely pharmacological profile. Phenylpiperazine derivatives are known to interact with a range of central nervous system (CNS) receptors, and fluorination is a common strategy to modulate potency, selectivity, and metabolic stability.

Executive Summary

1-(2,4-Difluorophenyl)piperazine is a synthetic compound belonging to the phenylpiperazine class of chemicals, which are known to exhibit a wide range of biological activities. While specific cross-reactivity data for **1-(2,4-Difluorophenyl)piperazine** is not extensively available in public databases, the pharmacological profile of its analogs suggests a primary affinity for monoamine receptors, including serotonergic and dopaminergic receptors. This guide presents available binding affinity data for key structural analogs to infer the potential cross-reactivity landscape of **1-(2,4-Difluorophenyl)piperazine** and provides detailed experimental protocols for assessing such off-target interactions.

Comparative Binding Affinity Data



The following table summarizes the binding affinities (Ki, nM) of 1-Phenylpiperazine and Aripiprazole against a panel of CNS-relevant receptors. Data for **1-(2,4-**

Difluorophenyl)piperazine is not currently available and is denoted as such. The expected primary targets for **1-(2,4-Difluorophenyl)piperazine** are inferred from the general pharmacology of fluorinated phenylpiperazines.

Target Receptor	1-(2,4- Difluorophenyl)pip erazine	1-Phenylpiperazine	Aripiprazole
Dopamine Receptors			
D ₂	Expected Primary Target	>10,000	0.34[1]
Dз	Expected Primary Target	Not Available	0.8
Serotonin Receptors			
5-HT1A	Expected Primary Target	380[2]	1.7[1]
5-HT ₂ A	Expected Primary Target	2,800	3.4[1]
5-HT₂C	Likely Target	1,300	15
5-HT ₇	Likely Target	Not Available	19
Adrenergic Receptors			
α1	Likely Target	63	57
Other Targets			
H1	Possible Target	Not Available	61

Note: Lower Ki values indicate higher binding affinity.

Experimental Protocols



The binding affinity data presented for the analog compounds are typically determined using competitive radioligand binding assays. This is a standard in vitro method to quantify the interaction of a test compound with a specific receptor.

General Protocol for Competitive Radioligand Binding Assay

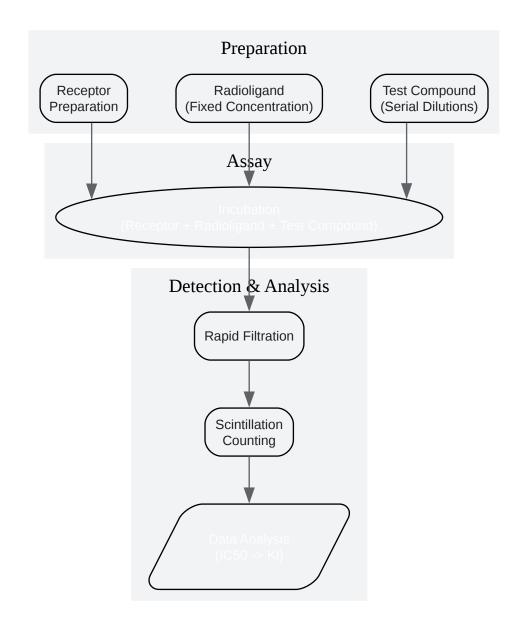
- Receptor Preparation: Membranes from cells recombinantly expressing the target receptor
 or from homogenized tissues known to be rich in the target receptor are prepared and stored
 at -80°C. Protein concentration is determined using a standard method like the Bradford
 assay.
- Assay Buffer: A buffered solution (e.g., Tris-HCl, HEPES) at physiological pH (typically 7.4) containing appropriate ions (e.g., MgCl₂, CaCl₂) is prepared.
- Radioligand Preparation: A specific radioligand with high affinity and selectivity for the target receptor is diluted in the assay buffer to a final concentration typically at or below its Kd value.
- Test Compound Preparation: The test compound, 1-(2,4-Difluorophenyl)piperazine, and reference compounds are serially diluted in the assay buffer to create a range of concentrations.
- Incubation: The receptor preparation, radioligand, and varying concentrations of the test compound are incubated together in a microplate. The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
- Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through a glass fiber filtermat using a cell harvester. The filtermat traps the receptor-bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Quantification: The filtermat is dried, and a scintillation cocktail is added to each filter disk.
 The amount of radioactivity trapped on the filters is then quantified using a scintillation counter.



• Data Analysis: The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound. Non-linear regression analysis is then used to fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value (inhibition constant) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations Experimental Workflow for Competitive Radioligand Binding Assay



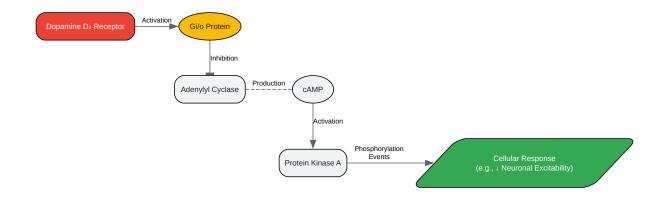


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Caption: Workflow of a competitive radioligand binding assay.

Potential Signaling Pathway: Dopamine D2 Receptor



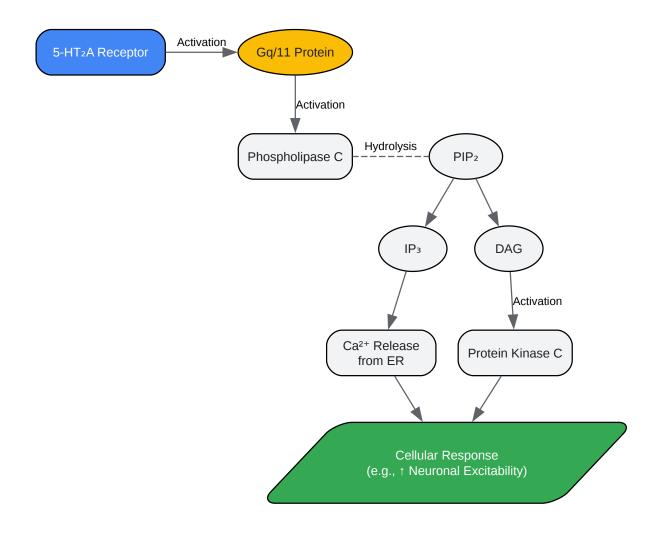


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Caption: Inhibitory signaling cascade of the Dopamine D2 receptor.

Potential Signaling Pathway: Serotonin 5-HT₂A Receptor





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References

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- 2. BindingDB BDBM50001898 1-Phenyl-piperazine::CHEMBL9434::PHENYLPIPERAZINE [bindingdb.org]



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